molecular formula C20H25N3O B1669473 UNII-BAV9N49AFE CAS No. 162141-96-0

UNII-BAV9N49AFE

Cat. No.: B1669473
CAS No.: 162141-96-0
M. Wt: 323.4 g/mol
InChI Key: IPUJXWMHZRFSAT-UHFFFAOYSA-N
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Description

CP-220629 is a pyrazolopyridin derivative known for its role as a Type 4 cyclic nucleotide phosphodiesterase inhibitor. This compound has been studied for its potential anti-inflammatory and antiasthmatic properties .

Preparation Methods

The synthesis of CP-220629 involves the formation of a pyrazolopyridin core structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .

Chemical Reactions Analysis

CP-220629 undergoes various chemical reactions, including:

Scientific Research Applications

CP-220629 has been extensively studied in various scientific fields:

Mechanism of Action

CP-220629 exerts its effects by inhibiting Type 4 cyclic nucleotide phosphodiesterase, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, CP-220629 increases cAMP levels, leading to anti-inflammatory and bronchodilatory effects. The molecular targets and pathways involved include the modulation of immune cell activity and the relaxation of bronchial smooth muscles .

Comparison with Similar Compounds

CP-220629 is unique among phosphodiesterase inhibitors due to its specific structure and potency. Similar compounds include:

Properties

CAS No.

162141-96-0

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C20H25N3O/c1-3-17-16-12-13-22(18-11-7-4-8-14(18)2)20(24)19(16)23(21-17)15-9-5-6-10-15/h4,7-8,11,15H,3,5-6,9-10,12-13H2,1-2H3

InChI Key

IPUJXWMHZRFSAT-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN(C2=O)C3=CC=CC=C3C)C4CCCC4

Canonical SMILES

CCC1=NN(C2=C1CCN(C2=O)C3=CC=CC=C3C)C4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine
CP 220629
CP-220629

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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